Methyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O3S/c1-8-11(13(23)24-2)12(22-15(19-8)20-16(21-22)26-3)9-4-6-10(7-5-9)25-14(17)18/h4-7,12,14H,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFKTUXBYINRKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)OC(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
The hydrogen bond accepting and donating characteristics of similar compounds, such as triazolothiadiazines, allow them to make specific interactions with different target receptors. This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
These could include pathways involved in cell growth and proliferation, inflammation, oxidative stress, viral replication, and various enzymatic processes.
Pharmacokinetics
In silico pharmacokinetic studies of similar compounds, such as 1,2,4-triazolo-thiadiazines, have been summarized. These studies can provide insights into the potential absorption, distribution, metabolism, and excretion properties of the compound, which can impact its bioavailability.
Result of Action
Similar compounds have been found to inhibit the growth of various cell lines, suggesting that this compound may have antiproliferative effects. Additionally, these compounds have been found to alter cell cycle progression and induce apoptosis within cells, indicating potential cytotoxic effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the temperature and humidity of the environment can affect the compound’s stability and solubility. Additionally, the pH of the environment can influence the compound’s ionization state, which can impact its absorption and distribution within the body. Furthermore, the presence of other substances, such as proteins or other drugs, can affect the compound’s binding to its targets and its metabolism.
Biological Activity
Methyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 941897-20-7) is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications in medicine.
- Molecular Formula : C₁₆H₁₆F₂N₄O₃S
- Molecular Weight : 382.4 g/mol
- Structure : The compound features a triazolo-pyrimidine core with additional functional groups that may influence its biological activity.
Recent studies suggest that compounds within the triazolo-pyrimidine class exhibit various biological activities, including:
- Anticancer Activity : Similar compounds have shown the ability to induce apoptosis in cancer cell lines through mitochondrial pathways and caspase activation. For instance, derivatives of triazolo-pyrimidines have been linked to increased levels of pro-apoptotic proteins and decreased mitochondrial membrane potential .
- Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against various pathogens, suggesting potential use as antibacterial agents .
Anticancer Studies
A study evaluated the anticancer properties of a related triazolo compound, revealing that it induced apoptosis in colorectal cancer cell lines (DLD-1 and HT-29) through both intrinsic and extrinsic pathways. The compound significantly increased the percentage of apoptotic cells and activated caspase-8, indicating its potential as an anticancer agent .
Antimicrobial Activity
Research on similar thiazolopyridine derivatives showed promising results against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values around 0.21 μM for the most active compounds . Although specific data for this compound is limited, its structural similarities suggest potential antimicrobial efficacy.
Case Study 1: Colorectal Cancer Treatment
In a controlled laboratory setting, researchers treated DLD-1 and HT-29 cells with varying concentrations of triazolo derivatives. The results indicated a dose-dependent increase in apoptosis markers such as Annexin V binding and caspase activation. The most effective compound led to a significant reduction in cell viability at concentrations as low as 0.15 µM .
Case Study 2: Antimicrobial Efficacy
A series of tests conducted on thiazolopyridine derivatives demonstrated their ability to inhibit bacterial growth effectively. The binding interactions were assessed through molecular docking studies against key bacterial enzymes, revealing favorable binding energies comparable to established antibiotics like ciprofloxacin .
Q & A
Q. What are the established synthetic routes for triazolopyrimidine derivatives structurally analogous to this compound?
- Methodological Answer : The synthesis typically involves multi-component reactions. For example, a one-pot three-component reaction using 5-amino-1,2,4-triazoles, aldehydes, and β-keto esters in ethanol with catalysts like APTS (3-aminopropyltriethoxysilane) is effective for constructing the triazolopyrimidine core . Alternative protocols employ molten-state TMDP (tetramethylenediamine phosphate) or solvent mixtures (ethanol/water) for cyclocondensation, though TMDP requires careful handling due to toxicity . Substituents like difluoromethoxy or methylthio groups are introduced via pre-functionalized aldehydes or post-synthetic modifications.
Q. How is the structural integrity of such compounds validated?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm regiochemistry and substituent positions. For instance, methylthio groups resonate at δ ~2.5 ppm (¹H) and δ ~14 ppm (¹³C), while difluoromethoxy groups show distinct ¹⁹F NMR signals . Mass spectrometry (ESI-MS) verifies molecular weight, with fragmentation patterns confirming the triazolopyrimidine backbone. HPLC monitors purity (>95% typically required for pharmacological studies) .
Advanced Research Questions
Q. How can synthetic yields be improved while adhering to green chemistry principles?
- Methodological Answer : Optimize solvent systems (e.g., ethanol/water mixtures reduce toxicity vs. DMF) . Catalysts like APTS enhance reaction efficiency at lower temperatures (80–100°C vs. 120°C), reducing side products . Microwave-assisted synthesis has been reported to accelerate cyclization steps for similar triazolopyrimidines, improving yields by 15–20% . Post-reaction workup using column chromatography with silica gel modified by ionic liquids improves separation of polar derivatives .
Q. How do structural variations (e.g., difluoromethoxy vs. hydroxyl or bromo substituents) impact biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies on analogs show:
- Electron-withdrawing groups (e.g., difluoromethoxy) enhance metabolic stability but may reduce solubility compared to hydroxyl groups .
- Methylthio substituents increase lipophilicity, improving membrane permeability but potentially lowering aqueous solubility .
- Comparative data from analogs (e.g., ethyl 7-(3-bromophenyl)-5-phenyl derivatives) suggest bromine substituents enhance kinase inhibition, while difluoromethoxy groups may favor GPCR interactions .
Q. How are contradictions in spectral or biological data resolved for structurally similar derivatives?
- Methodological Answer :
- Spectral contradictions : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, NOESY can distinguish between regioisomers by correlating spatial proximity of methylthio and difluoromethoxy groups .
- Biological inconsistencies : Employ orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. For instance, conflicting IC₅₀ values in kinase assays may arise from off-target effects, resolved via CRISPR knockouts or competitive binding studies .
Q. What computational strategies predict target interactions for triazolopyrimidine derivatives?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger) models interactions with targets like dihydroorotate dehydrogenase (DHODH), where the triazolopyrimidine core occupies the hydrophobic active site .
- MD simulations (GROMACS) assess stability of ligand-target complexes, with RMSD <2 Å over 100 ns indicating robust binding .
- QSAR models built using Hammett constants of substituents predict logP and pIC₅₀ values, guiding prioritization of analogs for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
